molecular formula C16H20ClNO B2628237 (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide CAS No. 300825-47-2

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide

Cat. No.: B2628237
CAS No.: 300825-47-2
M. Wt: 277.79
InChI Key: QINSYGOHQYKFPF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl group, and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with cyclohexylamine and methylamine under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-phenyl-2-propenoic acid
  • (2E)-3-(2-chlorophenyl)prop-2-enal
  • N-(2-chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

Uniqueness

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl and methylprop-2-enamide moieties differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-18(14-8-3-2-4-9-14)16(19)12-11-13-7-5-6-10-15(13)17/h5-7,10-12,14H,2-4,8-9H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINSYGOHQYKFPF-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.